Methyl 5-nitro-2-(trifluoromethoxy)benzoate

Drug design ADME prediction Lipophilicity optimization

Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS 307989‑42‑0) is a disubstituted benzoate ester that positions a strong electron‑withdrawing nitro group at the 5‑position and a lipophilic trifluoromethoxy (‑OCF₃) group at the 2‑position on the same aromatic ring. With a molecular weight of 265.14 Da and an ACD/LogP of 2.87, it occupies a distinct physicochemical space among 5‑nitro‑2‑substituted benzoate building blocks.

Molecular Formula C9H6F3NO5
Molecular Weight 265.14 g/mol
CAS No. 307989-42-0
Cat. No. B1503470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-nitro-2-(trifluoromethoxy)benzoate
CAS307989-42-0
Molecular FormulaC9H6F3NO5
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F
InChIInChI=1S/C9H6F3NO5/c1-17-8(14)6-4-5(13(15)16)2-3-7(6)18-9(10,11)12/h2-4H,1H3
InChIKeyDHUVHNWENISJQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS 307989-42-0): A Strategic Electrophilic Building Block with Orthogonal Fluorinated and Nitro Functionality


Methyl 5-nitro-2-(trifluoromethoxy)benzoate (CAS 307989‑42‑0) is a disubstituted benzoate ester that positions a strong electron‑withdrawing nitro group at the 5‑position and a lipophilic trifluoromethoxy (‑OCF₃) group at the 2‑position on the same aromatic ring . With a molecular weight of 265.14 Da and an ACD/LogP of 2.87, it occupies a distinct physicochemical space among 5‑nitro‑2‑substituted benzoate building blocks . Commercial availability at documented purity levels (≥96 %) and gram‑scale packaging makes it a practical entry point for medicinal chemistry and agrochemical synthesis programs that require a trifluoromethoxy‑bearing aryl core .

Why 2‑Substituted 5‑Nitrobenzoate Esters Cannot Be Interchanged Without Altering Physicochemical and Reactivity Profiles


The 5‑nitrobenzoate scaffold is a common intermediate in pharmaceutical and agrochemical research, but the identity of the 2‑substituent dictates lipophilicity, electronic character, and the available downstream chemistry. Simple substitution with a chlorine, methyl, or methoxy group yields compounds with XLogP3 values between 1.6 and 2.4, whereas the trifluoromethoxy analog achieves a markedly higher ACD/LogP of 2.87, corresponding to a 3‑fold increase in predicted bioconcentration factor relative to the 2‑fluoro analog [1][2]. Critically, the ‑OCF₃ group is metabolically resistant to oxidative cleavage unlike the 2‑methoxy analog, and it provides a unique ¹⁹F NMR spectroscopic handle that non‑fluorinated congeners lack [3]. The quantitative evidence below demonstrates that these differences are not merely incremental but represent functional thresholds that affect partitioning behavior, electronic tuning, and the strategic options available during analogue synthesis.

Quantitative Differentiation Evidence: Methyl 5-nitro-2-(trifluoromethoxy)benzoate Versus Closest 2‑Substituted Analogs


Lipophilicity (LogP): 0.47‑1.27 Log Unit Increase Over Non‑Fluorinated 2‑Substituted Analogs

The trifluoromethoxy group elevates the lipophilicity of the 5‑nitrobenzoate scaffold substantially beyond that of common 2‑substituted analogs. The target compound exhibits a predicted ACD/LogP of 2.87, compared with PubChem XLogP3 values of 1.6 for the 2‑fluoro analog, 2.0 for the 2‑methyl analog, and 2.4 for the 2‑chloro analog, representing differences of +1.27, +0.87, and +0.47 log units respectively [1][2][3]. The 2‑bromo analog, although lacking an authoritative XLogP3 value, is expected to fall in a similar or lower range than the 2‑chloro derivative based on Hansch π constants (Br π=0.86 vs OCF₃ π=1.04) [4]. This lipophilicity gain is not accompanied by an increase in hydrogen‑bond donors or violations of Lipinski's Rule of 5, as the target compound has zero H‑bond donors and zero Rule‑of‑5 violations .

Drug design ADME prediction Lipophilicity optimization

Polar Surface Area: Enhanced Hydrogen‑Bond Acceptor Capacity Relative to Halogenated and Alkylated Analogs

The target compound possesses a topological polar surface area (TPSA) of 81 Ų, which is 8.9 Ų larger than the 72.1 Ų TPSA shared by both the 2‑fluoro and 2‑methyl analogs [1][2]. This increase is attributable to the three fluorine atoms of the ‑OCF₃ group contributing additional hydrogen‑bond acceptor capacity without introducing hydrogen‑bond donors. The larger PSA can translate to reduced passive membrane permeability relative to the halogenated analogs, providing a design rationale for tuning absorption characteristics. For applications where a balanced solubility–permeability profile is sought, this measurable difference provides a quantifiable selection criterion.

Solubility engineering Permeability Crystal engineering

Electronic Effect: Attenuated σm Withdrawal of ‑OCF₃ versus ‑Cl and ‑NO₂ Allows Finer Electronic Tuning

The electronic influence of the 2‑substituent on the reactivity of the 5‑nitrobenzoate core differs markedly among analogs. Using Hammett σm constants, the ‑OCF₃ group exerts a moderate electron‑withdrawing effect (σm=0.38), which is weaker than that of ‑Cl (σm=0.37) and substantially weaker than ‑NO₂ (σm=0.71) [1]. The ‑OCF₃ σp value (0.35) similarly indicates weaker withdrawal than ‑Cl (σp=0.23) but contrasts with the electron‑donating character of ‑OCH₃ (σp=‑0.27) [1]. In practice, this translates to differential rates in nucleophilic aromatic substitution (SNAr) at the nitro‑activated positions and in the reduction potential of the nitro group. The ester carbonyl IR stretching frequency can serve as a computational proxy for the electronic environment; for the target compound, the ester carbonyl is predicted to appear at a frequency intermediate between the 2‑chloro and 2‑methoxy analogs [2].

Physical organic chemistry Hammett analysis Reactivity prediction

Regioisomeric LogP Comparison Confirms the Ortho‑OCF₃ / Meta‑NO₂ Arrangement Maximizes Lipophilicity

Among the trifluoromethoxy‑nitro‑benzoate ester isomers, the 2‑OCF₃‑5‑NO₂ arrangement (target compound) is the most lipophilic. The regioisomer methyl 3‑nitro‑4‑(trifluoromethoxy)benzoate has a reported LogP of 2.79, which is 0.08 log units lower despite having the same molecular formula and functional groups . This demonstrates that the ortho‑OCF₃ / meta‑NO₂ substitution pattern uniquely maximizes the contribution of the trifluoromethoxy group to overall lipophilicity, likely due to reduced intramolecular dipole–dipole interactions relative to the 3‑nitro‑4‑OCF₃ arrangement.

Positional isomer profiling Lead optimization Physicochemical screening

Evidence‑Backed Procurement Scenarios: When Methyl 5‑nitro‑2‑(trifluoromethoxy)benzoate Outperforms Analogs


Medicinal Chemistry Programs Requiring LogP in the 2.5–3.0 Range Without Introducing Halogen Bonding

The target compound's ACD/LogP of 2.87 positions it in the optimal lipophilicity window for many orally bioavailable drugs, while avoiding the halogen‑bond donor potential of the 2‑chloro or 2‑bromo analogs. Medicinal chemists pursuing CNS‑penetrant or membrane‑bound targets can use this building block to embed a trifluoromethoxy group early in the synthetic route, confident that the downstream compound's LogD will be ~0.47–1.27 units higher than if a 2‑chloro, 2‑methyl, or 2‑fluoro analog were employed .

Agrochemical Discovery Leveraging the Nitro → Amine Reduction for Diversity‑Oriented Synthesis

The nitro group can be selectively reduced to an amine (e.g., using SnCl₂/EtOH) to yield methyl 5‑amino‑2‑(trifluoromethoxy)benzoate, a versatile intermediate for amide and sulfonamide library synthesis [1]. The weakened electron withdrawal of ‑OCF₃ relative to ‑Cl or ‑Br (σm 0.38 vs 0.37/0.39) offers marginally greater stability of the aniline product against aerial oxidation, a practical advantage during multigram scale‑up.

¹⁹F NMR‑Based Reaction Monitoring and Purity Assessment in Process Chemistry

The three chemically equivalent fluorine atoms of the ‑OCF₃ group provide a strong, singlet ¹⁹F NMR signal that is absent in non‑fluorinated analogs. For process chemists, this enables sensitive reaction monitoring and purity assessment by ¹⁹F NMR without interference from protonated solvent signals, providing a distinct practical advantage over the 2‑chloro, 2‑bromo, and 2‑methyl congeners [2].

Fragment‑Based Drug Discovery (FBDD) Libraries Where Trifluoromethoxy Is a Privileged Fragment

The trifluoromethoxy group is increasingly recognized as a privileged fragment in FBDD due to its unique combination of lipophilicity, metabolic stability, and conformational effects. Procurement of the pre‑functionalized 5‑nitro‑2‑(trifluoromethoxy)benzoate scaffold allows library producers to offer a trifluoromethoxy‑containing aryl ester with a synthetic handle (nitro/ester) for immediate elaboration, meeting demand for fluorinated fragment collections [3].

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